6-Bromo-4H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-4H-imidazo[4,5-b]pyridine is an organic compound that belongs to the class of imidazopyridines. This compound is characterized by a fused ring structure consisting of an imidazole ring and a pyridine ring, with a bromine atom attached at the 6th position. It is a white to pale yellow solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and tetrahydrofuran .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The compound is synthesized through a series of reactions, including michael addition and intramolecular cyclization . The resulting compound can undergo further transformations to produce a variety of building blocks, such as carboxylic acids, amides, and amines .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives have been noted for their biochemical activity . The compound’s interaction with these pathways could lead to various downstream effects, potentially contributing to its biological activity.
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, and metabolic stability, and reduce side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with a variety of medicinal properties .
Action Environment
The compound’s synthesis involves a series of reactions that could potentially be influenced by various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Bromo-4H-imidazo[4,5-b]pyridine involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction is typically carried out under conditions of phase transfer catalysis (PTC) in a solid-liquid system. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired product .
Another method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents such as alkyl halides or aryl halides under PTC conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, aryl halides, and phase transfer catalysts (e.g., tetrabutylammonium bromide) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can have different functional groups attached at the 6th position, such as alkyl, aryl, or halogen groups .
Scientific Research Applications
6-Bromo-4H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound has a similar structure but with a methyl group at the 2nd position instead of a hydrogen atom.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This derivative has a phenyl group at the 2nd position, which can influence its chemical and biological properties.
Uniqueness
6-Bromo-4H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom at the 6th position. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHWCAKVRKUXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358722 | |
Record name | 6-Bromo-4H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666562 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28279-49-4 | |
Record name | 6-Bromo-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28279-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-4-AZABENZIMIDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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